molecular formula C18H12FN3O5 B444542 (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide

Cat. No.: B444542
M. Wt: 369.3g/mol
InChI Key: ZGACXOKONRARAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential applications in medicine and industry. This particular compound is of interest due to its unique structural features and potential biological activities.

Properties

Molecular Formula

C18H12FN3O5

Molecular Weight

369.3g/mol

IUPAC Name

N-acetyl-2-(3-fluorophenyl)imino-6-nitrochromene-3-carboxamide

InChI

InChI=1S/C18H12FN3O5/c1-10(23)20-17(24)15-8-11-7-14(22(25)26)5-6-16(11)27-18(15)21-13-4-2-3-12(19)9-13/h2-9H,1H3,(H,20,23,24)

InChI Key

ZGACXOKONRARAS-UHFFFAOYSA-N

SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=NC3=CC(=CC=C3)F

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=NC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-fluoroaniline with 6-nitro-2H-chromene-3-carboxylic acid, followed by acetylation to introduce the N-acetyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the fluorine atom can lead to various substituted chromene derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a fluorescent probe for detecting metal ions.

    Medicine: Preliminary studies suggest that it may possess antibacterial, antifungal, and anticancer activities.

    Industry: It can be used in the development of dyes and pigments due to its chromene core.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer activity could be due to its interaction with DNA or proteins involved in cell proliferation. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide
  • N-acetyl-2-[(4-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide
  • N-acetyl-2-[(3-chlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide

Uniqueness

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide is unique due to the presence of the 3-fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity compared to similar compounds with different substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.